Product packaging for (S)-5-(Trimethylsilyl)pent-4-yn-2-ol(Cat. No.:)

(S)-5-(Trimethylsilyl)pent-4-yn-2-ol

Cat. No.: B11919551
M. Wt: 156.30 g/mol
InChI Key: ZTXCCPZECKSLOX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Chiral Propargylic Alcohols as Versatile Synthons in Asymmetric Synthesis

Chiral propargylic alcohols are organic compounds containing a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, with a defined three-dimensional arrangement (chirality). This structural motif is a cornerstone in asymmetric synthesis, a field dedicated to the selective synthesis of a single enantiomer of a chiral molecule. nih.gov The importance of chirality is profound, as the biological activity of many pharmaceuticals and agrochemicals is often dependent on their specific stereochemistry. youtube.com

The versatility of chiral propargylic alcohols stems from the rich chemistry of the alkyne and alcohol functional groups. virginia.edu The triple bond can undergo a wide array of transformations, including reduction to either cis- or trans-alkenes, cycloaddition reactions, and various coupling reactions. acs.orgacs.org The hydroxyl group, on the other hand, can be oxidized, protected, or serve as a directing group in subsequent reactions. This dual functionality allows for the elaboration of the propargylic alcohol framework into a diverse range of more complex chiral molecules, such as polyketides, macrolides, and other natural products. virginia.edu

Several catalytic asymmetric methods have been developed for the synthesis of chiral propargylic alcohols, often involving the addition of terminal alkynes to aldehydes. organic-chemistry.org These methods frequently employ chiral catalysts to control the stereochemical outcome of the reaction, leading to high enantiomeric purity in the products. acs.orgacs.org

Role of the Trimethylsilyl (B98337) Group in Alkyne and Alcohol Chemistry

The trimethylsilyl (TMS) group, -Si(CH₃)₃, plays a multifaceted and crucial role in organic synthesis, particularly in the context of alkynes and alcohols. cureffi.org One of its most common applications is as a protecting group for terminal alkynes. ccspublishing.org.cnccspublishing.org.cn The acidic proton of a terminal alkyne can interfere with many common organic reactions, such as those involving Grignard reagents or organolithium compounds. tandfonline.com By replacing this acidic proton with a bulky and chemically robust TMS group, the alkyne is effectively "protected," allowing other transformations to be carried out elsewhere in the molecule. tandfonline.com This protection is reversible, and the TMS group can be selectively removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or basic conditions like potassium carbonate in methanol, to regenerate the terminal alkyne. gelest.comnih.gov

Beyond its protective role, the trimethylsilyl group can also influence the reactivity and selectivity of reactions involving the alkyne. thieme-connect.com The steric bulk of the TMS group can direct the regioselectivity of additions to the triple bond. thieme-connect.com Furthermore, the silicon-carbon bond can participate in a variety of cross-coupling reactions, providing a pathway to introduce further complexity into the molecule. thieme-connect.comnih.gov In some instances, the TMS group can stabilize otherwise unstable molecular frameworks. thieme-connect.com

In alcohol chemistry, silyl (B83357) ethers, formed by reacting an alcohol with a silyl halide (like trimethylsilyl chloride), are common protecting groups. cureffi.org While the TMS ether is relatively labile, bulkier silyl groups like tert-butyldimethylsilyl (TBS) offer greater stability. cureffi.org

Overview of (S)-5-(Trimethylsilyl)pent-4-yn-2-ol as a Representative Chiral Synthon in Modern Organic Chemistry

This compound is a chiral molecule that elegantly combines the key features of a chiral propargylic alcohol and a silyl-substituted alkyne. Its structure consists of a five-carbon chain with a hydroxyl group at the second carbon, a carbon-carbon triple bond between the fourth and fifth carbons, and a trimethylsilyl group attached to the fifth carbon. The "(S)" designation indicates the specific stereochemical configuration at the chiral center (the second carbon).

This compound serves as a valuable building block in organic synthesis due to the orthogonal reactivity of its functional groups. The chiral secondary alcohol can be used for further stereoselective transformations, while the TMS-protected alkyne provides a handle for a variety of coupling and addition reactions. For instance, the TMS group can be removed to reveal a terminal alkyne, which can then participate in reactions like the Sonogashira coupling. thieme-connect.com Alternatively, the TMS-alkyne itself can undergo specific reactions.

The synthesis of enantiomerically pure forms of related compounds, such as (S)-4-(trimethylsilyl)-3-butyn-2-ol, has been achieved through methods like the asymmetric reduction of the corresponding ketone using biocatalysts. researchgate.net This highlights the importance of developing synthetic routes to access such chiral synthons with high optical purity.

Physicochemical Properties of Related Compounds

The following tables provide a summary of the physicochemical properties of the parent compound, 4-pentyn-2-ol, and the related achiral silylated alcohol, 5-(trimethylsilyl)-4-pentyn-1-ol. This data offers a point of reference for understanding the physical characteristics of this compound.

Table 1: Physicochemical Properties of 4-Pentyn-2-ol

PropertyValue
Molecular Formula C₅H₈O nih.gov
Molecular Weight 84.12 g/mol nih.gov
Boiling Point 126-127 °C sigmaaldrich.com
Density 0.892 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.438 sigmaaldrich.com
CAS Number 2117-11-5 nih.gov

Table 2: Physicochemical Properties of 5-(Trimethylsilyl)-4-pentyn-1-ol

PropertyValue
Molecular Formula C₈H₁₆OSi sigmaaldrich.com
Molecular Weight 156.30 g/mol sigmaaldrich.com
Boiling Point 76 °C at 15 mmHg sigmaaldrich.com
Density 0.861 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.457 sigmaaldrich.com
Flash Point 84.4 °C (closed cup) sigmaaldrich.com
CAS Number 13224-84-5 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16OSi B11919551 (S)-5-(Trimethylsilyl)pent-4-yn-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16OSi

Molecular Weight

156.30 g/mol

IUPAC Name

(2S)-5-trimethylsilylpent-4-yn-2-ol

InChI

InChI=1S/C8H16OSi/c1-8(9)6-5-7-10(2,3)4/h8-9H,6H2,1-4H3/t8-/m0/s1

InChI Key

ZTXCCPZECKSLOX-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC#C[Si](C)(C)C)O

Canonical SMILES

CC(CC#C[Si](C)(C)C)O

Origin of Product

United States

Synthetic Methodologies for S 5 Trimethylsilyl Pent 4 Yn 2 Ol and Analogous Chiral Propargylic Silyl Alkynols

Enantioselective Carbon-Carbon Bond Formation Strategies for Propargylic Alcohol Scaffolds

The creation of the chiral center in propargylic alcohols is most effectively achieved through the asymmetric addition of an alkyne nucleophile to a prochiral aldehyde. nih.gov This approach has been extensively developed, leading to a variety of highly efficient catalytic systems that provide access to the desired products in high yield and enantioselectivity.

Asymmetric Alkynylation of Aldehydes

The direct addition of terminal alkynes to aldehydes represents a highly atom-economical method for the synthesis of propargylic alcohols. The development of catalytic and enantioselective versions of this reaction has been a major focus of research, leading to several powerful strategies.

Chiral Lewis acids have emerged as highly effective catalysts for the asymmetric alkynylation of aldehydes. Among the most successful ligands for this transformation is 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives. acs.org These C2-symmetric ligands, when combined with various metal centers, create a well-defined chiral environment that directs the nucleophilic attack of the alkyne.

The combination of BINOL with titanium(IV) isopropoxide (Ti(OiPr)4) is a widely used catalyst system. acs.orgorganic-chemistry.org This system effectively catalyzes the addition of zinc acetylides to a broad range of aldehydes, affording chiral propargylic alcohols with high enantioselectivity. organic-chemistry.org For instance, the reaction of various aromatic aldehydes with terminal alkynes in the presence of a catalytic amount of BINOL and Ti(OiPr)4 proceeds at room temperature with excellent stereocontrol, often achieving enantiomeric excesses (ee) between 92% and 98%. acs.org Modifications to the BINOL ligand, such as the use of partially hydrogenated H8BINOL, have been shown to expand the substrate scope to include aliphatic and vinyl aldehydes. acs.org Furthermore, the addition of chiral sulfonamides derived from natural amino acids to the BINOL/Ti(OiPr)4 system can further enhance the enantioselectivity, with ee's up to 99% being reported. nih.gov

Another notable system involves the use of indium(III) in conjunction with BINOL. The In(III)/BINOL complex is proposed to act as a bifunctional catalyst, activating both the alkyne and the aldehyde. organic-chemistry.orgresearchgate.net This dual activation allows for a broad substrate scope, including both aliphatic and aromatic aldehydes, with high enantioselectivities (83% to >99% ee). researchgate.netorgsyn.org

Catalyst SystemAldehyde TypeTypical Enantiomeric Excess (% ee)Key Features
Ti(OiPr)4/BINOLAromatic92-98Simple, practical, and operates at room temperature. acs.org
Ti(OiPr)4/H8BINOLAromatic, Aliphatic, VinylUp to 98Expanded substrate scope compared to standard BINOL. acs.org
In(III)/BINOLAromatic, Aliphatic83->99Bifunctional catalyst activating both substrates. researchgate.net
BINOL/Ti(OiPr)4/Chiral SulfonamideVariousUp to 99Additive enhances enantioselectivity. nih.gov

Organocatalysis provides an alternative, metal-free approach to asymmetric synthesis. However, in the context of alkyne additions, it often involves the use of a stoichiometric chiral additive in conjunction with a metal salt. A prominent example is the use of N-methylephedrine with zinc triflate (Zn(OTf)2). wikipedia.org This system is highly effective for the addition of terminal alkynes to a wide range of aldehydes. wikipedia.org

The reaction, pioneered by Carreira and coworkers, generates the active zinc acetylide in situ. The use of the inexpensive and commercially available N-methylephedrine as the chiral ligand makes this method highly practical. organic-chemistry.org High yields and enantioselectivities (up to 99% ee) have been achieved for a variety of substrates. wikipedia.org A significant advantage of this system is its tolerance to air and moisture, allowing the reaction to be performed in reagent-grade toluene without stringent anhydrous conditions. organic-chemistry.org However, a limitation of the catalytic version of this system is its incompatibility with aromatic aldehydes, which can undergo a competing Cannizzaro reaction. orgsyn.org

Catalyst SystemAldehyde TypeTypical Enantiomeric Excess (% ee)Key Features
Zn(OTf)2 / N-MethylephedrineAliphatic, α,β-UnsaturatedUp to 99Practical, uses inexpensive chiral additive, tolerant to air and moisture. wikipedia.orgorganic-chemistry.org

The direct addition of terminal alkynes to carbonyl compounds without the pre-formation of a metal acetylide is the most straightforward approach. This is typically achieved using a strong base to deprotonate the alkyne, forming the nucleophilic acetylide in situ. While this method is fundamental, achieving high enantioselectivity requires the use of a chiral catalyst or additive, as described in the previous sections.

For the synthesis of (S)-5-(Trimethylsilyl)pent-4-yn-2-ol, this would involve the direct addition of trimethylsilylacetylene (B32187) to acetaldehyde. The challenge lies in controlling the stereochemistry of the addition to favor the (S)-enantiomer. The catalytic systems discussed, such as Ti(OiPr)4/BINOL or Zn(OTf)2/N-methylephedrine, are designed to address this challenge by creating a chiral environment around the reacting molecules. The slow addition of the aldehyde can be crucial in some systems to suppress side reactions and improve enantioselectivity, particularly with volatile aldehydes like acetaldehyde. nih.gov

The stereochemical outcome of these reactions is determined by the transition state geometry. In the case of chiral Lewis acid catalysis, such as with BINOL-metal complexes, the aldehyde and the alkyne are brought together in a highly organized assembly. nih.gov The BINOL ligand creates a chiral pocket around the metal center, and the aldehyde coordinates to the Lewis acidic metal. This coordination activates the carbonyl group towards nucleophilic attack and also positions it in a way that one of its prochiral faces is preferentially shielded by the bulky groups of the ligand.

For the BINOL-Ti system, it is proposed that a dimeric titanium complex is the active catalyst. The alkyne, as a zinc acetylide, then attacks the coordinated aldehyde from the less sterically hindered face, leading to the observed enantioselectivity. The bifunctional nature of catalysts like the In(III)/BINOL system suggests that the catalyst interacts with and activates both the aldehyde (as a Lewis acid) and the alkyne (through the ligand), leading to a highly ordered, cyclic transition state that effectively dictates the stereochemical outcome. researchgate.net Similarly, with N-methylephedrine, the zinc center coordinates both the aldehyde and the deprotonated chiral ligand, creating a chiral template that directs the incoming alkynylzinc reagent.

Diastereoselective Ring-Opening Reactions of Chiral Epoxides with Trimethylsilylacetylides

An alternative strategy for the synthesis of chiral propargylic alcohols involves the ring-opening of chiral epoxides with a suitable nucleophile. When a trimethylsilylacetylide anion is used as the nucleophile, the reaction can produce a chiral propargylic silyl (B83357) alkynol. This method relies on the availability of enantiomerically pure epoxides as starting materials.

The ring-opening of epoxides is a well-established transformation. researchgate.net For a terminal epoxide like (R)-propylene oxide, nucleophilic attack by the trimethylsilylacetylide anion, typically generated using a strong base like n-butyllithium, would predominantly occur at the less substituted carbon atom (C1) due to steric hindrance. This would lead to the formation of this compound. The reaction is generally highly regioselective and proceeds with inversion of configuration at the center of attack, making it a stereospecific process.

While this method is effective, its utility is dependent on the availability of the requisite enantiopure epoxide. The asymmetric alkynylation of aldehydes is often a more direct and versatile approach as it allows for the construction of a wide variety of chiral propargylic alcohols from readily available achiral starting materials.

Nucleophilic Addition of Organometallic Reagents Derived from Trimethylsilylacetylene to Chiral Oxiranes

A prominent method for the synthesis of chiral propargylic silyl alkynols involves the nucleophilic ring-opening of chiral epoxides (oxiranes) with organometallic reagents derived from trimethylsilylacetylene. This approach establishes the stereocenter of the resulting alcohol based on the existing chirality of the epoxide starting material. The reaction typically proceeds via an S(_N)2 mechanism, where the acetylide anion attacks one of the electrophilic carbon atoms of the epoxide ring, leading to inversion of configuration at that center.

The choice of the organometallic reagent is crucial for the success of this transformation. Lithium acetylides, generated by the deprotonation of trimethylsilylacetylene with a strong base such as n-butyllithium, are commonly employed nucleophiles. The reaction of lithium trimethylsilylacetylide with a chiral monosubstituted epoxide, for instance, (R)-propylene oxide, would theoretically yield this compound. The regioselectivity of the attack (at the substituted or unsubstituted carbon of the epoxide) is influenced by steric and electronic factors, as well as the nature of the Lewis acid or other additives present.

Epoxide SubstrateOrganometallic ReagentProductDiastereoselectivity
(R)-Propylene OxideLithium trimethylsilylacetylideThis compoundHigh (attack at the less hindered carbon)
(S)-Styrene OxideTrimethylsilylacetylide magnesium bromide(R)-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-olVariable, dependent on reaction conditions
Boron Trifluoride Etherate-Mediated Protocols for Epoxide Opening

Lewis acids are frequently used to activate the epoxide ring towards nucleophilic attack, thereby enhancing the reaction rate and influencing the regioselectivity. Boron trifluoride etherate (BF(_3)·OEt(_2)) is a commonly utilized Lewis acid in this context. It coordinates to the oxygen atom of the epoxide, making the carbon atoms more electrophilic and facilitating the ring-opening process.

In the presence of BF(_3)·OEt(_2), the regiochemical outcome of the nucleophilic addition of a silylacetylide can be altered. The coordination of the Lewis acid can favor attack at the more substituted carbon atom by stabilizing the developing positive charge at that position, leading to the formation of a different regioisomer compared to the non-catalyzed reaction. The stereochemical outcome is generally an anti-addition, resulting from the S(_N)2-like attack of the nucleophile. The specific conditions, including the solvent and temperature, play a significant role in determining the ratio of the resulting regioisomers. Theoretical studies suggest that BF(_3)·OEt(_2) can activate either the epoxide or the nucleophile, depending on the reaction environment nih.gov.

EpoxideNucleophileLewis AcidMajor Regioisomer
Terminal Alkyl EpoxideTrimethylsilylacetyleneBF(_3)·OEt(_2)Attack at the less substituted carbon
Styrene OxideTrimethylsilylacetyleneBF(_3)·OEt(_2)Attack at the benzylic carbon

Asymmetric Aldol Reactions Involving Silyl-Substituted Ketones

Asymmetric aldol reactions represent a powerful tool for the construction of chiral β-hydroxy carbonyl compounds, which can be precursors to chiral propargylic alcohols. In the context of synthesizing silyl-substituted alkynols, an asymmetric aldol reaction could involve a silyl-substituted ketone or a silyl enol ether reacting with an aldehyde in the presence of a chiral catalyst or auxiliary.

The stereochemical course of the aldol reaction is often rationalized using the Zimmerman-Traxler model, which predicts the formation of either syn or anti diastereomers depending on the geometry of the enolate (Z or E) and the nature of the metal cation. By carefully selecting the reaction conditions and the chiral catalyst, it is possible to achieve high levels of diastereoselectivity and enantioselectivity harvard.edu. For instance, the reaction of a silyl enol ether with an aldehyde, catalyzed by a chiral Lewis acid, can provide access to enantioenriched aldol adducts. These adducts can then be further transformed to the desired chiral propargylic silyl alkynols.

Enolate / Enol EtherAldehydeChiral Catalyst/AuxiliaryDiastereoselectivityEnantioselectivity
(Z)-Silyl enol etherBenzaldehydeChiral Boron ReagentsynHigh
(E)-Silyl enol etherAcetaldehydeChiral Titanium ComplexantiHigh

Kinetic Resolution Approaches for Enantiomerically Enriched Propargylic Alcohols

Kinetic resolution is a widely used strategy for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer being consumed faster than the other.

Lipase-Mediated Kinetic Resolution Protocols

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols due to their high enantioselectivity and mild reaction conditions. Lipase-catalyzed transesterification is a common method where a racemic alcohol is acylated in the presence of a lipase and an acyl donor. One enantiomer of the alcohol is preferentially acylated, leaving the other enantiomer unreacted.

For the preparation of enantiomerically enriched this compound, a racemic mixture of 5-(trimethylsilyl)pent-4-yn-2-ol can be subjected to lipase-catalyzed acylation. Lipases such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, are frequently used for the resolution of secondary alcohols. The choice of acyl donor and solvent can significantly impact the efficiency and enantioselectivity of the resolution. For example, vinyl acetate (B1210297) is a common acyl donor as the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium. The unreacted (S)-alcohol can then be separated from the acylated (R)-ester by chromatography. An improved procedure for the resolution of a similar compound, 4-trimethylsilyl-3-butyn-2-ol (B1225485), has been developed using this methodology nih.gov.

Racemic AlcoholLipaseAcyl DonorSolventEnantiomeric Excess (ee) of Unreacted Alcohol
(±)-1-phenylethanolNovozym 435Vinyl acetateToluene>99%
(±)-4-phenyl-3-butyn-2-olNovozym 435Vinyl butanoateHexane>99%
(±)-Indanyl acetateCandida antarctica lipase B (immobilized)Water (hydrolysis)Biphasic systemHigh

Derivatization Strategies Coupled with Chromatographic Resolution for Chiral Separation

Another approach to resolve a racemic mixture of propargylic alcohols is to convert the enantiomers into a mixture of diastereomers by reacting them with a chiral derivatizing agent. These diastereomers possess different physical properties and can be separated using standard chromatographic techniques such as high-performance liquid chromatography (HPLC) on an achiral stationary phase. mdpi.com

Common chiral derivatizing agents for alcohols include chiral carboxylic acids, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogs, which form diastereomeric esters. After separation of the diastereomers, the chiral auxiliary can be cleaved to afford the enantiomerically pure alcohols. This method is not only useful for preparative separation but also for the analytical determination of enantiomeric excess. The development of new derivatization reagents continues to improve the efficiency of this approach nih.gov.

Racemic AlcoholChiral Derivatizing AgentResulting DiastereomersSeparation Method
(±)-2-Butanol(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acidDiastereomeric estersHPLC on silica gel
(±)-Alkyl chain alcohols(1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanolDiastereomeric estersReversed-phase HPLC

Chemoenzymatic Synthesis of Chiral Alkynols

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve efficient and selective transformations that may be difficult to accomplish by either method alone. This strategy is particularly powerful for the synthesis of chiral compounds. For the preparation of chiral alkynols like this compound, a chemoenzymatic approach could involve a chemical synthesis to create the racemic alcohol followed by an enzymatic kinetic resolution.

For example, the racemic 5-(trimethylsilyl)pent-4-yn-2-ol can be synthesized chemically through the addition of trimethylsilylacetylene to propanal. This racemic mixture is then subjected to a lipase-catalyzed kinetic resolution, as described in section 2.2.1, to selectively acylate the (R)-enantiomer, allowing for the isolation of the desired (S)-enantiomer with high enantiopurity. This combination of a robust chemical synthesis for the racemic precursor and a highly selective enzymatic resolution is a practical and scalable route to enantiomerically pure chiral propargylic alcohols mdpi.com.

Chemical StepEnzymatic StepTarget Compound
Grignard reaction of propanal with trimethylsilylacetylide magnesium bromideLipase-catalyzed kinetic resolution of the resulting racemic alcoholThis compound
Reduction of a corresponding ketoneDynamic kinetic resolution using a lipase and a racemization catalystEnantiopure propargylic alcohol

Other Synthetic Routes to Optically Active Trimethylsilyl-Substituted Propargylic Alcohols

Base-Induced Elimination Protocols from β-Alkoxy Chlorides

A significant and effective strategy for the preparation of enantiomerically pure propargylic alcohols involves the base-induced elimination of β-alkoxy chlorides. This protocol has proven its considerable utility in the synthesis of a wide array of natural products and complex molecules over the past three decades rsc.orgresearchgate.net. The fundamental principle of this method is that a suitably configured β-alkoxy chloride precursor can undergo elimination upon treatment with a strong base to yield the corresponding chiral propargylic alcohol rsc.orgresearchgate.net.

The success of this methodology hinges on the stereoselective synthesis of the β-alkoxy chloride precursor, where the stereocenters that will ultimately define the chirality of the propargylic alcohol are established. The subsequent base-promoted elimination reaction proceeds to form the alkyne functionality. While this approach is a powerful tool in organic synthesis for generating chiral propargylic alcohols, its application requires careful planning in the synthesis of the necessary precursor researchgate.net.

A general representation of this elimination process is outlined in the scheme below:

General Scheme for Base-Induced Elimination

Precursor Reagents Product

This method stands as a promising and valuable tool for the generation of optically pure propargylic alcohols, complementing other asymmetric synthetic strategies rsc.orgresearchgate.net.

Functional Group Interconversions from Precursors

Functional group interconversion (FGI) represents a powerful approach for the synthesis of chiral trimethylsilyl-substituted propargylic alcohols from readily available precursors. This strategy involves modifying an existing molecule that already contains some of the key structural features of the target compound. A notable example is the preparation of (S)-4-(trimethylsilyl)but-3-yn-2-ol, a close structural analog of this compound.

One effective FGI strategy begins with the enzymatic resolution of a racemic precursor. For instance, racemic 4-(trimethylsilyl)but-3-yn-2-ol can be subjected to enzymatic acylation. In this process, an enzyme selectively acylates one enantiomer, leaving the other enantiomer as an unreacted alcohol. This allows for the separation of the acylated product from the desired chiral alcohol orgsyn.org.

The separated, undesired enantiomer (in this case, the R-acetate) can then be converted to the desired (S)-alcohol through a series of functional group interconversions. This typically involves chemical hydrolysis or reduction of the acetate to yield the alcohol. Alternatively, the unreacted (S)-alcohol from the initial resolution can be protected or further modified.

Another key functional group interconversion is the transformation of the hydroxyl group into a better leaving group, such as a mesylate or tosylate. For example, (R)-4-(trimethylsilyl)but-3-yn-2-ol can be treated with methanesulfonyl chloride and a base like triethylamine (B128534) to form (R)-4-(trimethylsilyl)but-3-yn-2-yl mesylate orgsyn.org. This transformation is crucial for subsequent reactions, such as nucleophilic substitutions, where the stereochemistry at the carbinol center is often inverted (SN2 reaction), providing another route to access the opposite enantiomer or other chiral derivatives nih.gov.

The table below summarizes key transformations in an FGI approach to a chiral trimethylsilyl-substituted propargylic alcohol orgsyn.org.

Key Functional Group Interconversions for Chiral Propargylic Silyl Alkynols

Starting Material Reagent(s) Product Transformation
(±)-4-(trimethylsilyl)but-3-yn-2-ol Lipase, Vinyl Acetate (R)-4-(trimethylsilyl)but-3-yn-2-yl acetate + (S)-4-(trimethylsilyl)but-3-yn-2-ol Enzymatic Resolution
(S)-4-(trimethylsilyl)but-3-yn-2-yl succinate DIBAL-H (S)-4-(trimethylsilyl)but-3-yn-2-ol Reduction of Ester

These FGI methods, particularly those involving enzymatic resolutions and the activation of hydroxyl groups, are indispensable for the preparation of optically pure propargylic alcohols when direct asymmetric synthesis is not feasible or is less efficient orgsyn.org.

Stereochemical Aspects in the Synthesis and Transformations of S 5 Trimethylsilyl Pent 4 Yn 2 Ol

Principles of Enantioselectivity and Diastereoselectivity Control in Asymmetric Syntheses

The synthesis of a single enantiomer of a chiral molecule, such as (S)-5-(trimethylsilyl)pent-4-yn-2-ol, from achiral or racemic precursors requires the application of asymmetric synthesis principles. Enantioselectivity, the preferential formation of one enantiomer over the other, and diastereoselectivity, the preferential formation of one diastereomer over others, are governed by the strategic use of chiral auxiliaries, catalysts, or reagents that create a chiral environment during the reaction.

Influence of Chiral Ligand and Catalyst Design on Stereochemical Outcome

The enantioselective synthesis of chiral propargyl alcohols is often achieved through the asymmetric addition of an alkyne to an aldehyde, a reaction that can be catalyzed by a chiral metal complex. The design of the chiral ligand that coordinates to the metal center is paramount in dictating the stereochemical outcome of the reaction.

In non-enzymatic approaches, chiral ligands are used to create an asymmetric environment around a metal catalyst. These ligands are often bidentate or polydentate, coordinating to the metal and creating a chiral pocket that directs the approach of the substrates. The stereochemical outcome is influenced by a combination of steric and electronic interactions between the ligand, the metal, and the reacting molecules.

Table 1: Examples of Chiral Ligands Used in the Asymmetric Synthesis of Propargyl Alcohols

Ligand TypeExample LigandMetalReaction TypeReference
Amino Alcohol(+)-N-methylephedrineZn(II)Alkynylation of Aldehydes researchgate.net
BisphosphineBINAPRu(II)Asymmetric Hydrogenation
DiamineTsDPENRu(II)Asymmetric Hydrogenation

The choice of the metal center is also crucial, as it influences the geometry of the complex and the Lewis acidity of the catalyst. The interplay between the chiral ligand and the metal ion creates a unique catalytic species with a specific stereochemical preference.

Role of Substrate Control in Stereoselective Reactions

In addition to catalyst control, the structure of the substrate itself can influence the stereochemical outcome of a reaction, a phenomenon known as substrate control. In the context of synthesizing a molecule like this compound, the steric and electronic properties of the starting materials, such as the corresponding ketone (5-(trimethylsilyl)pent-4-yn-2-one), can play a role in directing the approach of a chiral reducing agent.

For example, in the asymmetric reduction of a ketone to a secondary alcohol, the relative sizes of the two groups attached to the carbonyl carbon can lead to a preferential attack of the hydride from the less sterically hindered face. When a chiral reducing agent is used, the inherent facial bias of the substrate can either match or mismatch the stereochemical preference of the reagent, leading to enhanced or diminished stereoselectivity, respectively.

Methodologies for the Determination of Absolute Configuration

Once a chiral molecule like this compound has been synthesized in an enantiomerically enriched form, it is essential to determine its absolute configuration. Several spectroscopic and chemical methods are available for this purpose.

One common method is the comparison of the optical rotation of the synthesized sample with a literature value for a known standard. However, this method is only applicable if the compound has been previously characterized.

A more definitive method is X-ray crystallography of a single crystal of the compound or a crystalline derivative. This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in the molecule.

For non-crystalline compounds, nuclear magnetic resonance (NMR) spectroscopy in conjunction with chiral derivatizing agents is a powerful tool. The chiral molecule is reacted with a chiral reagent to form a pair of diastereomers. The NMR spectra of these diastereomers will exhibit distinct signals, and the analysis of the chemical shift differences can allow for the assignment of the absolute configuration based on established models.

Another spectroscopic technique is circular dichroism (CD), which measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is characteristic of a specific enantiomer and can be compared with theoretical calculations to determine the absolute configuration.

In the case of the related compound, (S)-4-trimethylsilyl-3-butyn-2-ol, its absolute configuration was confirmed by comparing its optical rotation to a known literature value. orgsyn.org Furthermore, the enantiomeric excess was determined by gas chromatography (GC) analysis of its acetate (B1210297) derivative on a chiral column. orgsyn.org

Chemical Transformations and Reactivity of S 5 Trimethylsilyl Pent 4 Yn 2 Ol

Reactivity Profile of the Terminal Alkyne Moiety

The trimethylsilyl-protected alkyne is the central functional group governing the molecule's synthetic utility. Its reactions often begin with the cleavage of the Si-C bond to generate a terminal alkyne, which is a versatile precursor for numerous organic transformations.

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. libretexts.orgorganic-chemistry.org For (S)-5-(Trimethylsilyl)pent-4-yn-2-ol, the reaction first requires the deprotection of the alkyne. The TMS group can be removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or an in-situ deprotection method can be employed. wikipedia.org

Once the terminal alkyne, (S)-pent-4-yn-2-ol, is generated, it can be coupled with a variety of partners. The reaction retains the stereochemical integrity of the starting material, as the chiral center is not directly involved in the coupling process. libretexts.org This strategy is widely used in the synthesis of natural products, pharmaceuticals, and advanced materials. wikipedia.org For instance, the synthesis of 1-(5-((Trimethylsilyl)ethynyl)pyridin-2-yl)ethanone from 1-(5-bromopyridin-2-yl)ethanone and trimethylsilylacetylene (B32187) demonstrates the utility of the Sonogashira reaction with TMS-protected alkynes. mdpi.com

A representative transformation for the deprotected alkyne is shown below:

Table 1: Representative Sonogashira Coupling Conditions for a Terminal Alkyne
Parameter Condition Reference
Catalyst Palladium(0) complex (e.g., Pd(PPh₃)₄Cl₂) libretexts.orgmdpi.com
Co-catalyst Copper(I) salt (e.g., CuI) libretexts.orgmdpi.com
Base Amine (e.g., Diisopropylamine, Triethylamine) mdpi.com
Solvent Tetrahydrofuran (THF) mdpi.com

| Temperature | Room Temperature | libretexts.org |

The presence of both a hydroxyl group and an alkyne within the same molecule makes this compound an excellent substrate for cyclization reactions, particularly those catalyzed by transition metals like gold. scispace.com Gold-catalyzed cycloisomerization of alkynols is a mild and efficient method for constructing various heterocyclic and carbocyclic frameworks. scispace.comnih.gov Depending on the reaction conditions and substitution pattern, different cyclization modes, such as 5-exo-dig or 6-endo-dig, can be favored. nih.gov

For substrates containing a propargylic hydroxyl group, gold or platinum catalysts can trigger complex skeletal rearrangements. nih.gov For example, the cycloisomerization of hydroxylated enynes has been shown to produce bicyclo[3.1.0]hexan-3-one derivatives. nih.gov In the case of this compound, intramolecular attack of the hydroxyl group onto the gold-activated alkyne could lead to the formation of substituted dihydrofurans. A proposed gold-catalyzed cycloisomerization of a related pent-2-yn-1-yl ester has been shown to proceed through a formal [4+2] cycloaddition pathway, highlighting the diverse reactivity achievable with such substrates. monash.edu

While Ring-Closing Metathesis (RCM) typically requires two alkene functionalities, this compound can be elaborated into a suitable precursor for enyne metathesis. uwindsor.caorgsyn.org Enyne metathesis is a powerful reaction catalyzed by ruthenium complexes, such as Grubbs-type catalysts, that forms a new diene product from an alkene and an alkyne. nih.gov

To undergo enyne metathesis, the hydroxyl group of this compound could be functionalized with a moiety containing a terminal alkene. For example, esterification with acryloyl chloride would yield a 1,6-enyne substrate. This substrate could then undergo ruthenium-catalyzed enyne metathesis to produce a cyclic diene, a versatile building block in organic synthesis. The efficiency of such macrocyclizations can be influenced by factors like substrate concentration and catalyst choice. uwindsor.ca

The alkyne triple bond in this compound, especially after deprotection, is susceptible to nucleophilic attack. These reactions are often catalyzed by metal salts.

Hydration : The addition of water across the triple bond, typically catalyzed by mercury(II) salts in acidic media, would initially form an enol. This enol would rapidly tautomerize to the more stable ketone. The regioselectivity of the addition is governed by Markovnikov's rule, leading to the formation of a methyl ketone.

Amine Addition (Hydroamination) : The addition of an N-H bond from an amine across the alkyne can lead to the formation of enamines or imines. This reaction can be catalyzed by various transition metals and provides a direct route to nitrogen-containing compounds.

The structure of this compound is well-suited for conversion into other valuable chiral building blocks like allenes and vinylsilanes.

Allene (B1206475) Synthesis : Propargyl alcohols can be converted into allenes through various methods. For instance, a gold-catalyzed process involving 5-(ethynylamino)pent-2-yn-1-yl esters, which are structurally related to our target molecule, proceeds through an allene intermediate. monash.edu The chirality at the C2 position can potentially direct the stereochemistry of the resulting allene, providing access to optically active allenes.

Vinylsilane Synthesis : Vinylsilanes are versatile synthetic intermediates. They can be prepared from terminal alkynes through hydrosilylation, which involves the addition of a Si-H bond across the triple bond. Alternatively, hydrometallation of the silyl-alkyne followed by quenching can also yield vinylsilanes. The trimethylsilyl (B98337) group already present in the molecule can influence the regioselectivity of these additions, leading to specific isomers of bis-silylated alkenes or directing the formation of a specific vinylsilane upon desilylation-hydrosilylation.

The functional groups within this compound allow it to act as a ligand for both transition metals and Lewis acids.

Transition Metals : The π-system of the alkyne can coordinate to various transition metals such as palladium, gold, platinum, and copper. This coordination is the key first step in many catalytic reactions, including the Sonogashira coupling and gold-catalyzed cyclizations. wikipedia.orgscispace.comnih.govnih.gov The alkyne acts as a two-electron π-donor.

Lewis Acids : The oxygen atom of the hydroxyl group possesses lone pairs of electrons and can act as a Lewis base, coordinating to Lewis acids. This interaction can activate the hydroxyl group, making it a better leaving group, or it can influence the stereochemical outcome of reactions at nearby centers by forming a rigid chelate structure.

Reactivity of the Chiral Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for a variety of chemical modifications. Its nucleophilic character allows it to participate in reactions such as protection, deprotection, and conversion to other functional groups. youtube.com The chirality at this position is often crucial, and many synthetic strategies aim to preserve or invert its stereochemistry.

In multi-step syntheses, it is often necessary to "mask" the reactivity of the hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. masterorganicchemistry.com This is achieved by converting the alcohol into a less reactive derivative, known as a protecting group. jocpr.com After the desired transformations are complete, the protecting group is removed to regenerate the original alcohol. libretexts.org

A common method for protecting alcohols is the formation of a trimethylsilyl (TMS) ether. masterorganicchemistry.com This reaction involves treating the alcohol with a silylating agent, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base. libretexts.orgorgosolver.com The base, such as triethylamine (B128534) or pyridine, serves to deprotonate the alcohol, forming an alkoxide, and to neutralize the hydrochloric acid byproduct. libretexts.org

The mechanism proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the TMS group. orgosolver.com This is an S_N2-like reaction where the chloride ion acts as the leaving group. libretexts.org Despite the steric bulk, the longer silicon-carbon bonds compared to carbon-carbon bonds allow for this type of reaction to occur. libretexts.org

Common Reagents for Trimethylsilyl Ether Formation:

ReagentBaseSolventConditions
Trimethylsilyl chloride (TMSCl)Triethylamine (Et₃N), PyridineDichloromethane (CH₂Cl₂), Tetrahydrofuran (THF)Room Temperature
Hexamethyldisilazane (HMDS)Catalytic IodineNeat or in SolventRoom Temperature
N,O-Bis(trimethylsilyl)acetamide (BSA)-AcetonitrileRoom Temperature

This table presents a selection of common reagents and conditions for the formation of trimethylsilyl ethers from alcohols.

It is important to note that the choice of silylating agent and reaction conditions can be tailored to the specific substrate and the desired level of reactivity. organic-chemistry.org

Trimethylsilyl ethers exhibit a useful balance of stability and reactivity. They are generally stable to a wide range of non-acidic reagents, including many oxidizing and reducing agents, as well as organometallic reagents like Grignard reagents. masterorganicchemistry.com This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol.

However, the TMS group can be readily removed under specific conditions to regenerate the alcohol. The two most common methods for the cleavage of TMS ethers are acidic hydrolysis and fluoride-mediated deprotection.

Acidic Hydrolysis: Treatment with a dilute aqueous acid, such as hydrochloric acid or acetic acid, can effectively cleave the silyl (B83357) ether bond. organic-chemistry.org The lability of TMS ethers to acidic conditions is a key feature that distinguishes them from other, more robust silyl ethers. harvard.edu

Fluoride-Mediated Deprotection: The exceptional strength of the silicon-fluorine bond (Si-F) makes fluoride ions particularly effective for cleaving silicon-oxygen bonds. masterorganicchemistry.com Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used for this purpose. libretexts.orgorganic-chemistry.org This method is often preferred due to its high selectivity and mild reaction conditions. jlu.edu.cn

The relative stability of different silyl ethers can be exploited for selective deprotection. The stability generally increases with the steric bulk of the substituents on the silicon atom. harvard.edu For instance, a tert-butyldimethylsilyl (TBDMS) ether is significantly more stable to hydrolysis than a TMS ether. organic-chemistry.org

Relative Stability of Common Silyl Ethers to Acidic Conditions:

Silyl EtherRelative Stability
Trimethylsilyl (TMS)1
Triethylsilyl (TES)64
tert-Butyldimethylsilyl (TBDMS)20,000
Triisopropylsilyl (TIPS)700,000
tert-Butyldiphenylsilyl (TBDPS)5,000,000

This table illustrates the general trend in the stability of silyl ethers towards acidic hydrolysis. The values are approximate and can vary depending on the specific substrate and reaction conditions. harvard.edu

In the synthesis of complex molecules with multiple functional groups, it is often necessary to employ a strategy of "orthogonal protection." jocpr.com This involves using a set of protecting groups that can be removed under distinct and non-interfering conditions. uchicago.edu For example, a TMS ether can be used in conjunction with other protecting groups, such as a benzyl (B1604629) ether or an acetate (B1210297) ester, which are stable to the conditions used for TMS ether cleavage. jocpr.comuwindsor.ca

This strategy allows for the selective deprotection of one functional group while others remain protected, enabling a series of sequential and controlled chemical transformations. nih.gov The ability to selectively install and remove protecting groups is a cornerstone of modern organic synthesis. tcichemicals.com

The chiral hydroxyl group of this compound can be converted into other functional groups, most commonly through esterification. This reaction typically involves treating the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride, often in the presence of a catalyst. chemguide.co.uk Esterification can be used to introduce a variety of substituents, which can modify the properties of the molecule or serve as a handle for further transformations. researchgate.net

Other functional group interconversions of the alcohol are also possible, such as its conversion to an ether or its oxidation to a ketone, although the latter would result in the loss of the chiral center. youtube.com These transformations further expand the synthetic utility of this versatile building block.

Protection and Deprotection Strategies for the Alcohol Functionality

Tandem and Cascade Reactions Leveraging Both Alkyne and Alcohol Functionalities

A particularly elegant and efficient approach in organic synthesis involves the use of tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. rsc.org The unique structure of this compound, with its proximate alcohol and alkyne functionalities, makes it an ideal substrate for such reactions.

These reactions can be initiated at either the alcohol or the alkyne and can proceed through a variety of mechanisms, often catalyzed by transition metals or Brønsted/Lewis acids. rsc.orgnih.gov For example, a reaction might be initiated by the activation of the alkyne by a metal catalyst, followed by an intramolecular attack by the hydroxyl group to form a cyclic ether. researchgate.net Alternatively, the alcohol could be converted into a leaving group, followed by a cyclization involving the alkyne.

Recent research has explored a variety of cascade reactions involving alkynyl alcohols, leading to the formation of complex carbocyclic and heterocyclic ring systems. acs.orgacs.orgnih.gov These reactions offer a high degree of atom and step economy, making them attractive for the efficient construction of molecular complexity. researchgate.net The chirality of the starting material can often be transferred to the product, providing a route to enantiomerically enriched compounds. nih.gov

Stereoselective Ozonolysis of Related Silyl-Substituted Olefins (as a comparative system for reactivity)

The ozonolysis of olefins is a powerful and versatile transformation in organic synthesis, typically resulting in the cleavage of the carbon-carbon double bond to yield carbonyl compounds. However, the introduction of a silyl group on the double bond significantly alters the reaction pathway. In the case of silyl-substituted olefins, ozonolysis often proceeds in an addition-type manner, leading to the formation of α-silylperoxy carbonyl compounds without the expected cleavage of the C=C bond. novanet.caresearchgate.netnih.gov This unique reactivity, combined with the ability to control stereochemistry, makes the ozonolysis of silyl-substituted olefins a valuable method for asymmetric synthesis.

Research into the stereoselective ozonolysis of chiral silyl-substituted olefins has demonstrated that the stereochemistry of the products can be effectively controlled. For instance, the ozonolysis of γ-silyl allylic alcohols and their ethers provides α-formyl silyl peroxides in good yields. remspec.comnih.gov These products can then serve as precursors for stereochemically defined triol derivatives through subsequent alkylation and reduction steps. remspec.comnih.gov

A systematic study on the ozonolysis of (E)- and (Z)-trimethylsilyl (TMS)-substituted secondary allylic alcohol derivatives has shed light on the stereochemical outcomes. researchgate.net The ozonolysis of the tert-butyldimethylsilyl (TBS) ether of (E)-1-(TMS)oct-1-en-3-ol, followed by a reductive work-up with triphenylphosphine (B44618) (Ph3P), predominantly yielded the anti-3-hydroxy-2-(TMS-oxy)octanal. researchgate.net This preference for the anti-isomer was observed for a range of E-substrates. Conversely, the corresponding Z-substrates favored the formation of the syn-isomers under the same reaction conditions. researchgate.net

Furthermore, the use of a C2-symmetrical dialkoxysilyl group as a chiral auxiliary on the alkene has been shown to induce high diastereoselectivity in the ozone oxidation of the resulting chiral alkenylsilanes. novanet.canih.govelsevierpure.com This approach has successfully produced silylperoxides with high diastereomeric ratios, which can be subsequently converted into enantioenriched chiral acyloins in a stereospecific manner. novanet.canih.govelsevierpure.com The reaction proceeds through the formation of a primary ozonide, followed by a novanet.caremspec.com-Brook rearrangement-type silyl migration. researchgate.net

The general findings from these comparative systems indicate that the geometry of the starting silyl-substituted olefin and the nature of the substituents on the silicon atom and the allylic position play a crucial role in determining the stereochemical outcome of the ozonolysis reaction.

Substrate (Silyl-Substituted Olefin)ProductDiastereomeric Ratio (anti:syn or syn:anti)YieldReference
TBS ether of (E)-1-(TMS)oct-1-en-3-olTBS ether of anti-3-hydroxy-2-(TMS-oxy)octanal4:1Not specified researchgate.net
Various E-substratesCorresponding anti-isomers3:1 to 9:1Not specified researchgate.net
Various Z-substratesCorresponding syn-isomers4:1 to 19:1Not specified researchgate.net
Chiral alkenylsilanes with C2-symmetrical dialkoxysilyl groupSilylperoxidesup to 94% d.r.Good to excellent novanet.canih.govelsevierpure.com
γ-silyl allylic alcoholα-formyl silyl peroxideNot specifiedGood remspec.comnih.gov

Applications of S 5 Trimethylsilyl Pent 4 Yn 2 Ol As a Chiral Building Block in Complex Molecule Synthesis

Total Synthesis of Natural Products and Biologically Active Molecules

While the specific use of (S)-5-(trimethylsilyl)pent-4-yn-2-ol is not extensively documented for the natural products listed below, structurally similar building blocks are pivotal in their synthesis, highlighting the importance of this class of compounds.

Integration into Polycyclic and Heterocyclic Scaffolds

The integration of chiral propargyl alcohols into polycyclic and heterocyclic systems is a common strategy in total synthesis. The alkyne functionality allows for a variety of transformations, including cyclization reactions and the introduction of further complexity. The stereocenter at the alcohol position guides the stereochemical outcome of subsequent reactions, which is critical in the synthesis of complex, multi-ring systems.

Key Precursor in the Synthesis of Specific Natural Product Classes

Scientific literature points to the use of similar, but not identical, chiral building blocks in the synthesis of the following natural products:

Diplobifuranylones: In the total synthesis of Diplobifuranylone B, a related chiral building block, (3S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(trimethylsilyl)pent-1-yn-3-ol, is utilized. This highlights the synthetic utility of chiral silylated propargylic alcohols in constructing the core structure of such natural products. escholarship.org

Photosynthetic Hydroporphyrins: The synthesis of chiral hexynones, which are valuable precursors for the chiral pyrroline (B1223166) units of bacteriochlorophylls, has been reported. While not employing this compound directly, these syntheses rely on related chiral alkynes to establish the necessary stereochemistry for these complex macrocycles. rsc.org

Notoincisols: The total synthesis of the stereoisomers of Notoincisol A, a natural product with potential anti-inflammatory activity, has been achieved. This synthesis, however, employs a lipase-mediated kinetic resolution of a racemic vinylogous analogue, (S)-5-(trimethylsilyl)pent-1-en-4-yn-3-ol, to access the required chiral building blocks.

Preparation of Pharmaceutical Intermediates and Analogues

Chiral alcohols are fundamental building blocks in the pharmaceutical industry due to the prevalence of hydroxyl groups and stereocenters in drug molecules. nih.gov A closely related compound, (S)-4-(trimethylsilyl)-3-butyn-2-ol, has been identified as a key intermediate for preparing inhibitors of 5-lipoxygenase, an enzyme implicated in inflammatory processes. researchgate.net This demonstrates the potential of this class of compounds in medicinal chemistry for the synthesis of biologically active molecules. The trimethylsilyl (B98337) group can act as a stable protecting group for the terminal alkyne, which can be deprotected and further functionalized at a later stage of the synthesis.

Contribution to the Design and Synthesis of Advanced Organic Materials

The application of this compound in the design and synthesis of advanced organic materials is not well-documented in the current scientific literature. However, terminal alkynes and chiral molecules are generally of interest in materials science. Alkynes are precursors to conjugated polymers and can be used in "click" chemistry for the functionalization of surfaces and the synthesis of dendrimers. The chirality of the molecule could be exploited to create chiral materials with specific optical or recognition properties.

After a comprehensive search for scientific literature concerning the chemical compound This compound , with the specific CAS Registry Number 219528-60-0 , it has been determined that detailed experimental data for its advanced spectroscopic and chromatographic characterization is not available in publicly accessible scientific journals, patents, or databases.

The required information for the sections outlined below could not be retrieved:

Advanced Spectroscopic and Chromatographic Characterization in Research of S 5 Trimethylsilyl Pent 4 Yn 2 Ol

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination and Separation

While information is available for structural isomers, such as 5-(trimethylsilyl)pent-4-yn-1-ol, and related parent compounds like 4-pentyn-2-ol, this data is not scientifically applicable to the specific stereoisomer requested.

Therefore, it is not possible to generate a scientifically accurate article with the required detailed research findings and data tables as per the user's instructions. Such specific characterization data is typically found within proprietary chemistry databases or the supplementary information of specialized, often paywalled, research articles which are beyond the scope of publicly available information.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Methodological Advances Pertaining to (S)-5-(Trimethylsilyl)pent-4-yn-2-ol

The enantioselective synthesis of chiral propargylic alcohols, including silyl-substituted variants like this compound, has been a focal point of extensive research. While direct synthesis of this specific molecule is not widely documented, its preparation can be effectively achieved through well-established and robust asymmetric alkynylation methodologies.

One of the most prominent methods is the catalytic asymmetric addition of a terminal alkyne to an aldehyde. The Carreira group developed a highly practical and efficient protocol for this transformation. organic-chemistry.org This method involves the use of zinc triflate (Zn(OTf)₂) as a catalyst in conjunction with a chiral ligand, most notably (+)-N-methylephedrine, to facilitate the addition of trimethylsilylacetylene (B32187) to acetaldehyde. This approach is advantageous due to its use of commercially available and inexpensive reagents, operational simplicity, and tolerance to air and moisture. organic-chemistry.org The reaction proceeds with high enantioselectivity, offering a direct route to the desired (S)-enantiomer by selecting the appropriate enantiomer of the chiral ligand. organic-chemistry.org

Another powerful strategy for accessing enantiopure propargylic alcohols is through dynamic kinetic resolution (DKR). This process typically involves the enzymatic acylation of a racemic propargylic alcohol, where one enantiomer is preferentially acylated while the other is racemized in situ by a metal catalyst, allowing for a theoretical yield of up to 100% of a single enantiomer of the acylated product.

Table 1: Potential Asymmetric Synthetic Routes to this compound

MethodKey Reagents/CatalystDescriptionAdvantages
Asymmetric Alkynylation Trimethylsilylacetylene, Acetaldehyde, Zn(OTf)₂, (+)-N-methylephedrineDirect addition of the alkyne to the aldehyde, creating the chiral center in a single step. organic-chemistry.orgHigh enantioselectivity, mild conditions, uses readily available starting materials.
Asymmetric Transfer Hydrogenation 5-(Trimethylsilyl)pent-4-yn-2-one, Formic acid/Triethylamine (B128534), Chiral Rh or Ru complexReduction of the corresponding ketone using a chiral transition metal catalyst to produce the chiral alcohol. researchgate.netHigh enantioselectivity for a range of substrates.
Asymmetric Propargylboration Aldehydes, Chiral propargylborane reagentsAddition of a chiral boron-based propargylating agent to an aldehyde. researchgate.netacs.orgExcellent selectivity for a variety of aldehydes and ketones. researchgate.net
Dynamic Kinetic Resolution (DKR) Racemic 5-(Trimethylsilyl)pent-4-yn-2-ol, Lipase (e.g., CAL-B), Acyl donor, Racemization catalyst (e.g., Ru complex)Enzymatic acylation of the (R)-enantiomer coupled with in situ racemization of the (S)-enantiomer.High yields and excellent enantiomeric excess of the desired product.

Emerging Trends in Chiral Propargylic Alcohol Chemistry and Silyl-Substituted Alkynes

The fields of chiral propargylic alcohol and silyl-alkyne chemistry are continuously evolving, driven by the demand for more efficient, selective, and sustainable synthetic methods.

A significant trend is the development of novel catalytic systems. While zinc- and titanium-based catalysts have been successful, there is a growing interest in employing other metals and organocatalysts. virginia.edu Dual catalysis, which combines two different catalytic cycles in one pot, is also emerging as a powerful strategy to construct complex molecules from simple precursors. acs.org For instance, combining transition metal catalysis with photocatalysis allows for unique bond formations under mild conditions. nih.gov

In the realm of silyl-substituted alkynes, their role has expanded beyond being simple protecting groups for terminal alkynes. virginia.edu They are now recognized as versatile linchpins in a variety of transformations. Migratory cross-coupling reactions that allow for the formation of propargyl silanes from terminal alkynes are a recent innovation, providing access to these structures without the need for highly basic reagents. nih.gov Furthermore, the silicon atom is being exploited to direct cyclization and rearrangement reactions, leading to the stereoselective synthesis of complex cyclic and acyclic structures. nih.gov There is also a push towards developing catalytic methods for the direct C-H functionalization at the propargylic position, offering a more atom-economical approach to elaborate these structures. nih.gov

Prospective Applications in Advanced Chemical Synthesis and Materials Science

The unique structural features of this compound and related silyl-alkynols position them as valuable intermediates for diverse applications.

In advanced chemical synthesis , this compound is a precursor to a wide range of chiral molecules. The propargylic alcohol moiety is a versatile functional group that can be converted into many other functionalities. For example, it is a key building block in the Pauson-Khand reaction for the synthesis of bicyclic cyclopentenones, which are core structures in many natural products. The enantiomeric purity of the alcohol is often transferred with high fidelity to the final product. The trimethylsilyl (B98337) group can be easily removed to reveal a terminal alkyne, which can then participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles for pharmaceutical and bioconjugation applications.

In materials science , silyl-substituted alkynes are important building blocks for functional materials. virginia.edu The alkyne unit can be polymerized to create conjugated polymers with interesting electronic and optical properties. The silicon atom can enhance the stability and processability of these materials. The chirality of this compound could be used to introduce chiral recognition properties into polymers and surfaces, with potential applications in enantioselective separations and sensing. The development of chiral inorganic nanomaterials is an emerging field where chiral organic molecules are used to create catalysts with high enantioselectivity.

Table 2: Potential Applications of this compound

FieldApplicationRationale
Organic Synthesis Synthesis of Chiral Natural ProductsThe propargylic alcohol is a key stereogenic center and versatile functional handle for complex molecule synthesis. virginia.edu
Medicinal Chemistry "Click" Chemistry LigationsThe terminal alkyne (after desilylation) allows for efficient conjugation to biomolecules or other drug fragments.
Materials Science Chiral Polymer SynthesisPolymerization of the alkyne can lead to helical polymers with chiroptical properties.
Asymmetric Catalysis Precursor to Chiral LigandsThe chiral backbone can be incorporated into ligand structures for asymmetric metal catalysis.

Challenges and Opportunities in the Stereoselective Synthesis and Utilization of Silyl-Alkynols

Despite significant progress, challenges remain in the stereoselective synthesis and utilization of silyl-alkynols like this compound.

One of the primary challenges is achieving perfect enantioselectivity and regioselectivity in catalytic reactions. While many methods provide high enantiomeric excess, reaching >99% ee can still be difficult for certain substrates. The steric bulk of the trimethylsilyl group can also influence the reactivity and selectivity of subsequent transformations. Another challenge lies in the development of more sustainable and economical synthetic routes, reducing the reliance on expensive transition metal catalysts and stoichiometric reagents.

These challenges, however, present numerous opportunities for future research. The development of new chiral ligands and organocatalysts that can provide higher selectivity and broader substrate scope is a continuous pursuit. Biocatalysis, using enzymes like ketoreductases or lipases, offers a green and highly selective alternative to traditional chemical methods. researchgate.net There is also a significant opportunity in exploring the reactivity of the C-Si bond in these molecules. While often seen as a stable protecting group, catalytic activation of the C-Si bond could open up new avenues for functionalization. Furthermore, the application of silyl-alkynols in the synthesis of novel functional materials, particularly in the area of chiral electronics and sensors, is a largely unexplored and promising area of research. The "silicon switch" strategy, where a carbon atom in a bioactive molecule is replaced by silicon, could also be applied to structures derived from this compound to improve their pharmacological properties.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis routes for (S)-5-(Trimethylsilyl)pent-4-yn-2-ol?

  • Methodological Answer : The compound is typically synthesized via silylation of the corresponding propargyl alcohol precursor. For example, chlorotrimethylsilane (TMSCl) can be used under anhydrous conditions with a base like imidazole in dichloromethane. Protecting group strategies (e.g., hydroxyl protection with TMS) are critical to avoid side reactions . Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Purification via column chromatography using silica gel and hexane/ethyl acetate gradients is recommended.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR to confirm stereochemistry (e.g., coupling constants for vicinal protons), ¹³C NMR for carbon backbone verification, and ²⁹Si NMR to confirm TMS group integrity.
  • IR : Identify the O-H stretch (if unprotected), alkyne C≡C stretch (~2100–2260 cm⁻¹), and Si-C bonds (~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns .
    • Ensure sample dryness to prevent TMS group hydrolysis during analysis .

Q. How can researchers mitigate air/moisture sensitivity during handling?

  • Methodological Answer : Use Schlenk lines or gloveboxes for synthesis and storage. Dissolve the compound in anhydrous solvents (e.g., THF, DCM) and store under inert gas (N₂ or Ar) at –20°C. For short-term use, molecular sieves (3Å) can be added to solvent bottles. Reactivity with atmospheric moisture can be tested via controlled exposure experiments monitored by IR .

Advanced Research Questions

Q. How does the stereochemistry at the C2 position influence reactivity in click chemistry or cycloadditions?

  • Methodological Answer : The (S)-configuration induces steric and electronic effects on transition states. For example, in Huisgen cycloadditions, the TMS group may enhance alkyne electrophilicity, while the chiral center directs regioselectivity. Computational studies (e.g., DFT with B3LYP/6-31G*) can model transition states to predict stereochemical outcomes . Experimental validation via X-ray crystallography of reaction products is advised .

Q. What strategies resolve contradictions in reported reaction yields for TMS-protected intermediates?

  • Methodological Answer :

  • Variable Control : Replicate reactions under strictly anhydrous conditions and quantify catalyst purity (e.g., Pd/C, CuI).
  • Analytical Harmonization : Use standardized GC or HPLC methods with internal standards (e.g., n-dodecane).
  • Impurity Analysis : Characterize byproducts via LC-MS or ²⁹Si NMR to detect partial desilylation or oxidation .
  • Statistical Design : Apply factorial experiments (e.g., DoE) to isolate critical factors (temperature, solvent polarity) .

Q. How can DFT calculations predict the electronic effects of the TMS group on alkyne reactivity?

  • Methodological Answer :

  • Model Setup : Optimize geometry using B3LYP/6-311++G(d,p) and calculate frontier molecular orbitals (HOMO/LUMO). Compare with non-silylated analogs to assess TMS-induced electron withdrawal.
  • Reactivity Metrics : Compute alkyne bond dissociation energies (BDEs) and electrostatic potential maps. Correlate with experimental kinetic data (e.g., reaction rates in Sonogashira couplings) .
  • Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate solvent interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.